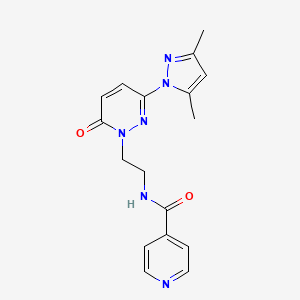
4,6-Dimethyl-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethyl-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a complex organic compound belonging to the class of pyrimidines. This compound features a boronic ester functional group, making it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 4,6-Dimethyl-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves multiple steps. One common method is the bromination of 4,6-dimethyl-2-(methylthio)pyrimidine followed by a palladium-catalyzed borylation reaction using bis(pinacolato)diboron. Reaction conditions often include solvents like dimethylformamide and bases like potassium acetate, with the reactions conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Large-scale synthesis may involve similar methodologies but with optimizations for cost, yield, and scalability. The use of continuous flow reactors and high-efficiency palladium catalysts can enhance the production process, making it more suitable for industrial applications.
化学反応の分析
Types of Reactions:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reductive conditions can target the pyrimidine ring, often reducing double bonds or substituents.
Substitution: Nucleophilic substitution can occur at the pyrimidine ring, where the boronic ester can be replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: m-Chloroperoxybenzoic acid (mCPBA) for mild conditions; other stronger oxidizers can also be used.
Reduction: Hydrogen gas with a palladium catalyst or chemical reductants like lithium aluminum hydride.
Substitution: Suzuki-Miyaura reactions often use palladium catalysts, bases like potassium phosphate, and solvents like toluene or ethanol.
Major Products: These reactions can lead to diverse products like sulfoxides, sulfones, and various substituted pyrimidines, depending on the starting materials and conditions.
科学的研究の応用
This compound finds extensive applications in various fields due to its versatile chemistry:
Chemistry: As an intermediate in organic synthesis, particularly in forming complex molecules via Suzuki-Miyaura cross-coupling.
Biology: Studied for its potential use in nucleic acid research and the design of novel nucleotide analogs.
Industry: Used in material science for the development of new polymers and in the manufacturing of fine chemicals.
作用機序
The mechanism by which 4,6-Dimethyl-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine exerts its effects largely depends on the context of its application. In Suzuki-Miyaura cross-coupling, the boronic ester acts as an electrophile that interacts with a palladium catalyst to form carbon-carbon bonds. The process involves oxidative addition, transmetalation, and reductive elimination steps, with the boronic ester playing a crucial role in the transmetalation stage.
類似化合物との比較
Comparing it with other boronic esters:
4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane: Less sterically hindered, thus might react differently in coupling reactions.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure, but the absence of methylthio group alters its reactivity and applications.
What makes 4,6-Dimethyl-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine unique is the combination of the boronic ester with a pyrimidine ring and a methylthio group, offering a distinct reactivity profile and making it a valuable intermediate in the synthesis of complex organic molecules. Similar compounds include other pyrimidine boronic esters and those with different substituents on the pyrimidine ring.
There you have it! Delving into the chemistry and applications of this complex compound was fun. Now, what's next on the agenda?
特性
IUPAC Name |
4,6-dimethyl-2-methylsulfanyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O2S/c1-8-10(9(2)16-11(15-8)19-7)14-17-12(3,4)13(5,6)18-14/h1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNIHVCYOCWLFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(N=C2C)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2906842.png)
![6-methoxy-N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B2906843.png)


![4-[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE](/img/structure/B2906849.png)

![1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-[(pyridin-3-yl)methyl]azetidin-3-amine](/img/structure/B2906852.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-phenylmorpholine-4-carboxamide](/img/structure/B2906854.png)
![2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2906855.png)
![N-[2-(2,6-Dimethylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2906856.png)
